molecular formula C24H20ClFN4OS B11987835 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11987835
M. Wt: 467.0 g/mol
InChI Key: QLRHQSFHEJVRRT-UVHMKAGCSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C24H20ClFN4OS. This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorofluorophenyl group, and an acetohydrazide linkage. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H20ClFN4OS

Molecular Weight

467.0 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20ClFN4OS/c1-16-9-11-17(12-10-16)14-30-22-8-3-2-7-21(22)28-24(30)32-15-23(31)29-27-13-18-19(25)5-4-6-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+

InChI Key

QLRHQSFHEJVRRT-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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